Platycoside M1

Description

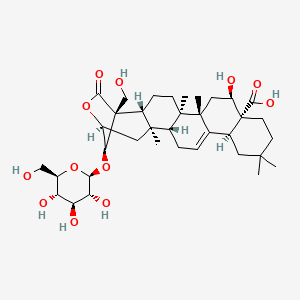

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,5R,6S,8R,9R,14S,18R,19R,21S,24R)-8-hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54O12/c1-31(2)10-11-35(29(43)44)18(12-31)17-6-7-21-32(3)13-19-27(48-28-26(42)25(41)24(40)20(15-37)46-28)36(16-38,30(45)47-19)22(32)8-9-33(21,4)34(17,5)14-23(35)39/h6,18-28,37-42H,7-16H2,1-5H3,(H,43,44)/t18-,19-,20+,21+,22+,23+,24+,25-,26+,27-,28-,32+,33+,34+,35+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWPRKFVZJSOTK-XIJXPKJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC6C(C5(C(=O)O6)CO)OC7C(C(C(C(O7)CO)O)O)O)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@H]6[C@@H]([C@@]3(C(=O)O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Isolation of Platycoside M1 from Platycodon grandiflorum Roots

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for isolating Platycoside M1, a naturally occurring A-ring lactone triterpenoid saponin, from the roots of Platycodon grandiflorum. This document synthesizes available scientific literature to present a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Platycodon grandiflorum, commonly known as the balloon flower, is a perennial flowering plant whose roots are a rich source of various bioactive triterpenoid saponins, collectively known as platycosides. Among these, Platycoside M1 has been identified as a unique A-ring lactone derivative.[1] The isolation and purification of specific platycosides like Platycoside M1 are essential for detailed pharmacological studies and potential therapeutic applications. This guide outlines the key steps and experimental protocols involved in this process.

General Isolation Workflow

The isolation of Platycoside M1 from Platycodon grandiflorum roots typically follows a multi-step process involving extraction, preliminary purification, and fine purification through various chromatographic techniques. The general workflow is depicted below.

Experimental Protocols

This section details the methodologies for each key stage of the isolation process, based on established protocols for platycoside separation.

Plant Material and Extraction

The initial step involves the extraction of crude saponins from the dried and powdered roots of Platycodon grandiflorum.

Protocol:

-

Preparation: Air-dried roots of Platycodon grandiflorum are pulverized into a coarse powder.

-

Extraction: The powdered root material is extracted with a suitable solvent. Common solvents include 70-95% ethanol or methanol. The extraction is typically performed at room temperature or under reflux for several hours and repeated multiple times to ensure maximum yield.

-

Concentration: The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification

The crude extract, containing a complex mixture of saponins and other phytochemicals, requires further purification.

3.2.1. Macroporous Resin Column Chromatography

This technique is effective for the initial separation of saponins from sugars and other polar impurities.

Protocol:

-

Column Preparation: A column is packed with a macroporous adsorbent resin (e.g., D101).

-

Loading: The crude extract is dissolved in water and loaded onto the pre-conditioned column.

-

Elution: The column is washed with distilled water to remove highly polar compounds. Subsequently, a stepwise gradient of ethanol in water (e.g., 25%, 75%, 95% ethanol) is used to elute the saponin-rich fractions.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the desired platycosides.

3.2.2. Silica Gel Column Chromatography

Further separation of the saponin-rich fractions is achieved using silica gel chromatography.

Protocol:

-

Column Preparation: A glass column is packed with silica gel using a slurry method.

-

Loading: The concentrated saponin fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of chloroform-methanol-water. A typical gradient might start with a high concentration of chloroform and gradually increase the proportion of methanol and water.

-

Fraction Collection: Fractions are collected and monitored by TLC or HPLC to pool those containing compounds with similar retention times.

3.2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final step in isolating pure Platycoside M1 involves preparative HPLC.

Protocol:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid, is employed.

-

Detection: UV detection at a low wavelength (e.g., 203 nm) is suitable for detecting saponins which lack a strong chromophore.

-

Fraction Collection: The peak corresponding to Platycoside M1 is collected. The purity of the isolated compound is then confirmed by analytical HPLC and its structure elucidated by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantitative Data

Table 1: Summary of General Quantitative Parameters for Platycoside Isolation

| Parameter | Typical Value/Range | Method of Determination |

| Crude Saponin Extract Yield | 5 - 15% (of dried root weight) | Gravimetric |

| Purity of Isolated Platycoside M1 | >95% | Analytical HPLC |

| Identification | Molecular Weight, Fragmentation | Mass Spectrometry (MS) |

| 1H and 13C Spectra | Nuclear Magnetic Resonance (NMR) |

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activities and associated signaling pathways of Platycoside M1. While other platycosides and crude extracts of Platycodon grandiflorum have been shown to possess anti-inflammatory, anti-cancer, and immunomodulatory properties, the pharmacological profile of Platycoside M1 remains to be elucidated.

Given that Platycoside M1 is an A-ring lactone triterpenoid saponin, it may exhibit cytotoxic activities, a property observed in other saponins of this class. The potential for Platycoside M1 to modulate cellular signaling pathways, such as those involved in apoptosis or inflammation, warrants future investigation.

The diagram below illustrates a hypothetical workflow for investigating the biological activity of the isolated Platycoside M1, focusing on a potential anti-cancer effect.

Conclusion

The isolation of Platycoside M1 from Platycodon grandiflorum roots is a challenging but feasible process that relies on a combination of extraction and multi-step chromatographic techniques. While a standardized protocol with detailed quantitative outcomes for Platycoside M1 is not yet established in the literature, this guide provides a comprehensive framework based on general principles of platycoside separation. Further research is critically needed to determine the yield and purity of Platycoside M1 that can be achieved through these methods and, more importantly, to explore its potential pharmacological activities and underlying molecular mechanisms. Such studies will be instrumental in unlocking the therapeutic potential of this unique natural product.

References

Platycoside M1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside M1 is a triterpenoid saponin isolated from the roots of Platycodon grandiflorum, a perennial flowering plant widely used in traditional Asian medicine. As a member of the platycoside family, Platycoside M1 is an A-ring lactone triterpenoid saponin that contributes to the diverse pharmacological activities associated with P. grandiflorum extracts.[1] This technical guide provides a detailed overview of the physicochemical properties of Platycoside M1, along with experimental protocols for its analysis and a review of the biological signaling pathways it is likely to modulate based on current research on related compounds.

Physicochemical Properties of Platycoside M1

The fundamental physicochemical characteristics of Platycoside M1 are summarized in the table below. While specific experimental data on properties like melting point and a comprehensive solubility profile are not extensively documented in publicly available literature, the provided data is based on vendor specifications and analytical studies.

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₄O₁₂ | [2] |

| Molecular Weight | 678.81 g/mol | [2] |

| CAS Number | 917482-67-8 | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in DMSO | [3] |

| Storage | Store at -20°C, protect from light. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. | Vendor recommendation |

Experimental Protocols

Detailed experimental protocols for the extraction, isolation, and analysis of platycosides are crucial for consistent and reproducible research. The following sections provide methodologies that can be applied to the study of Platycoside M1.

Extraction and Isolation of Platycosides from Platycodon grandiflorum

This protocol describes a general method for the extraction and subsequent isolation of a platycoside-enriched fraction, which can be further purified to yield Platycoside M1.

Materials:

-

Dried and powdered roots of Platycodon grandiflorum

-

70% Methanol

-

Ethyl acetate

-

n-Butanol

-

Water

-

Macroporous resin (e.g., AB-8)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction: Reflux the dried and powdered roots of P. grandiflorum with 70% methanol. Perform the extraction multiple times to ensure maximum yield.

-

Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Partitioning: Suspend the crude extract in water and partition sequentially with ethyl acetate and n-butanol. The platycosides will predominantly be in the n-butanol fraction.

-

Column Chromatography: Concentrate the n-butanol fraction and subject it to chromatography on a macroporous resin column. Elute sequentially with water, followed by increasing concentrations of ethanol (e.g., 30% and 70%) to separate the saponins from other components.

-

Further Purification: The fraction containing Platycoside M1 can be further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).

Analytical Method: Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS)

This method is suitable for the identification and quantification of Platycoside M1 in complex mixtures.

Instrumentation:

-

UPLC system coupled with a QTOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C₁₈ column (e.g., 2.1 × 100 mm, 1.7 µm).

-

Mobile Phase: A linear gradient of solvent A (0.01% formic acid in water) and solvent B (acetonitrile).

-

Gradient Program:

-

0-10 min: 5-23% B

-

10-16 min: 23-25% B

-

16-20 min: 25% B

-

20-23 min: 25-29% B

-

23-30 min: 29-95% B

-

30-32.1 min: 95-5% B

-

32.1-35 min: Isocratic at 5% B

-

-

Flow Rate: 0.25 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI negative or positive mode.

-

Data Acquisition: Data-independent acquisition mode (e.g., MSᴱ) to collect both precursor and fragment ion data.

-

Mass Range: m/z 100-1500.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 40 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 300°C.

-

Collision Energy: Ramped collision energy (e.g., 20-45 eV) for fragmentation.

Biological Activities and Signaling Pathways

While specific studies on the signaling pathways modulated by Platycoside M1 are limited, research on platycoside-rich extracts and other major platycosides like Platycodin D provides strong indications of its potential biological activities and mechanisms of action. These activities primarily include anti-inflammatory and anti-cancer effects.

Anti-Cancer Activity

Extracts of P. grandiflorum containing various platycosides have been shown to induce cell death in lung cancer cells. The proposed mechanism often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

AMPK/mTOR/Akt Signaling Pathway: A plausible mechanism for the anti-cancer effect of platycosides involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) and Akt signaling pathways. This cascade can lead to the induction of autophagy and apoptosis in cancer cells.

Anti-Inflammatory Activity

Platycosides have demonstrated significant anti-inflammatory properties. The molecular mechanisms underlying these effects are often attributed to the modulation of inflammatory signaling cascades.

NF-κB and MAPK Signaling Pathways: Platycoside-containing extracts have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), such as JNK and ERK. This leads to a downregulation in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.

PI3K/Nrf2/HO-1 Signaling Pathway: Another potential anti-inflammatory mechanism is the activation of the PI3K/Nrf2/HO-1 signaling pathway. This pathway plays a crucial role in the cellular antioxidant response and the suppression of inflammatory mediators.

Visualizations

Experimental Workflow for Platycoside M1 Analysis

Caption: Workflow for the analysis of Platycoside M1.

Plausible Anti-Cancer Signaling Pathway of Platycoside M1

Caption: Plausible anti-cancer signaling of Platycoside M1.

References

The Biosynthetic Pathway of Platycoside M1 in Platycodon grandiflorus: A Technical Guide for Researchers

An in-depth exploration of the molecular machinery, regulatory networks, and experimental methodologies underlying the formation of a pharmacologically significant A-ring lactone triterpenoid saponin.

This technical guide provides a comprehensive overview of the biosynthetic pathway of Platycoside M1, a notable bioactive triterpenoid saponin found in the roots of Platycodon grandiflorus. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the enzymatic steps, regulatory mechanisms, and key experimental protocols relevant to the study of this intricate metabolic pathway.

Introduction to Platycoside M1

Platycoside M1 is an oleanane-type triterpenoid saponin characterized by an A-ring lactone structure. It is a derivative of platycogenic acid A, a major sapogenin in P. grandiflorus. The unique structural features of Platycoside M1 contribute to its diverse pharmacological activities, making its biosynthetic pathway a subject of significant interest for metabolic engineering and drug discovery.

The Core Biosynthetic Pathway of Platycosides

The biosynthesis of Platycoside M1 is a multi-step process that begins with the universal precursors of isoprenoids and proceeds through the formation of a triterpenoid backbone, followed by a series of oxidative and glycosylation modifications.

Upstream Precursor Biosynthesis: The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The journey to Platycoside M1 begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are produced through two independent pathways: the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids. These pathways provide the necessary substrates for the downstream synthesis of the triterpenoid skeleton.[1]

Formation of the Triterpenoid Backbone

The C30 triterpenoid backbone of platycosides is assembled in the cytoplasm. IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to create squalene, a linear C30 hydrocarbon. This reaction is catalyzed by squalene synthase (SS). Squalene is subsequently epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE).[2]

The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis. In P. grandiflorus, β-amyrin synthase (β-AS), an oxidosqualene cyclase (OSC), catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid skeleton, β-amyrin.[2][3]

Tailoring of the β-Amyrin Skeleton: Oxidations and Glycosylations

Following the formation of β-amyrin, a series of post-cyclization modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs). These enzymes are responsible for the vast structural diversity of platycosides.

Key oxidative steps include hydroxylations at various positions of the β-amyrin backbone. For the biosynthesis of platycogenic acid A, the precursor to Platycoside M1, oxidations at the C-2, C-3, C-16, C-23, C-24, and C-28 positions are required.[3] Specific CYP450s identified in P. grandiflorus include CYP716A140v2, which acts as a C-28 oxidase, and CYP716A141, a C-16β oxidase.

Subsequently, UGTs catalyze the attachment of sugar moieties to the sapogenin backbone. Platycoside M1 is specifically a 3-O-β-D-glucopyranosyl derivative of platycogenic acid A lactone. This indicates the action of a UGT that transfers a glucose molecule to the hydroxyl group at the C-3 position.

The Enigmatic Step: A-Ring Lactone Formation

A crucial and yet to be fully elucidated step in the biosynthesis of Platycoside M1 is the formation of the A-ring lactone. This structural modification likely involves an oxidative cleavage of the A-ring of a platycogenic acid A precursor, followed by lactonization. While the specific enzyme responsible for this transformation in P. grandiflorus has not been identified, it is hypothesized that a specialized cytochrome P450 enzyme or a dioxygenase may be involved. The formation of similar lactone structures in other plant secondary metabolic pathways often involves such oxidative enzymes. Further research is required to isolate and characterize the enzyme(s) catalyzing this key reaction.

Diagram of the Proposed Biosynthetic Pathway of Platycoside M1

Caption: Proposed biosynthetic pathway of Platycoside M1 in Platycodon grandiflorus.

Regulation of Platycoside Biosynthesis

The biosynthesis of platycosides is tightly regulated at the transcriptional level by a network of transcription factors and is responsive to hormonal signals, particularly jasmonic acid (JA).

Transcriptional Regulation

Several families of transcription factors have been implicated in the regulation of triterpenoid saponin biosynthesis in P. grandiflorus. These include:

-

bHLH (basic Helix-Loop-Helix): Homologs of bHLH transcription factors known to regulate saponin biosynthesis in other plants have been identified in P. grandiflorus.

-

MYB (Myeloblastosis): MYB transcription factors are known to be involved in the regulation of various secondary metabolic pathways in plants.

-

WRKY: A number of WRKY transcription factors have been identified in P. grandiflorus and are suggested to play a role in regulating triterpenoid biosynthesis, often in response to stress signals.

Jasmonic Acid Signaling

Jasmonic acid, a key phytohormone involved in plant defense responses, is a potent elicitor of platycoside biosynthesis. Exogenous application of methyl jasmonate (MeJA) has been shown to upregulate the expression of key biosynthetic genes, including those in the upstream MVA pathway and downstream tailoring enzymes. The JA signaling pathway likely involves the degradation of JAZ (Jasmonate-ZIM domain) repressor proteins, leading to the activation of transcription factors that promote the expression of platycoside biosynthetic genes.

Diagram of the Jasmonic Acid Signaling Pathway

Caption: Simplified model of the jasmonic acid signaling pathway regulating platycoside biosynthesis.

Quantitative Data on Platycoside Biosynthesis

Quantitative analysis of platycosides and the expression of their biosynthetic genes is crucial for understanding the pathway's dynamics. The following tables summarize representative quantitative data from studies on P. grandiflorus.

Table 1: Relative Expression Levels of Key Biosynthetic Genes in Different Tissues of P. grandiflorus

| Gene | Root | Stem | Leaf | Flower |

| HMGR | +++ | + | ++ | + |

| FPPS | +++ | ++ | + | + |

| SS | +++ | + | + | + |

| SE | +++ | + | + | + |

| β-AS | +++ | + | ++ | + |

| CYP716A140v2 | +++ | - | - | - |

| CYP716A141 | +++ | - | - | - |

Relative expression levels are denoted as +++ (high), ++ (medium), + (low), and - (not detected/very low), based on compiled data from multiple transcriptomic studies.

Table 2: Platycoside Content in Different Tissues of P. grandiflorus

| Platycoside | Root (mg/g DW) | Stem (mg/g DW) | Leaf (mg/g DW) |

| Total Platycosides | 15.0 - 30.0 | 1.0 - 5.0 | 2.0 - 8.0 |

| Platycodin D | 5.0 - 15.0 | 0.5 - 2.0 | 1.0 - 4.0 |

| Platycoside E | 2.0 - 8.0 | < 0.5 | < 1.0 |

Values are approximate ranges compiled from various studies and can vary depending on the plant's age, cultivar, and environmental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Platycoside M1 biosynthetic pathway.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of biosynthetic genes.

Protocol:

-

RNA Extraction: Total RNA is extracted from P. grandiflorus tissues (e.g., roots, leaves) using a plant-specific RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qRT-PCR: The reaction is performed in a real-time PCR system using a SYBR Green-based detection method.

-

Reaction Mixture (20 µL):

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA template (diluted 1:10)

-

6 µL Nuclease-free water

-

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 5 min

-

40 cycles of:

-

Denaturation: 95°C for 15 s

-

Annealing/Extension: 60°C for 30 s

-

-

Melt curve analysis to verify primer specificity.

-

-

-

Data Analysis: The relative expression levels are calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., Actin or Ubiquitin) as an internal control.

Metabolite Profiling of Platycosides by UPLC-QTOF-MS

Objective: To identify and quantify Platycoside M1 and other related saponins.

Protocol:

-

Sample Preparation:

-

Freeze-dry and grind P. grandiflorus tissue into a fine powder.

-

Extract a known amount of powder (e.g., 100 mg) with 80% methanol by sonication or overnight shaking.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.

-

-

UPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

-

QTOF-MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

-

Mass Range: m/z 100-1500.

-

Data Acquisition: Full scan mode for profiling and targeted MS/MS for structural confirmation.

-

-

Data Analysis:

-

Identify Platycoside M1 and other platycosides by comparing their retention times and mass spectra with authentic standards or by detailed fragmentation analysis.

-

Quantify the compounds by constructing a calibration curve with authentic standards.

-

In Vitro Enzyme Assay for Cytochrome P450s

Objective: To determine the catalytic activity of candidate CYP450 enzymes.

Protocol:

-

Enzyme Source: Microsomes isolated from heterologously expressed yeast or insect cells harboring the CYP450 and a corresponding CPR (cytochrome P450 reductase).

-

Reaction Mixture (100 µL):

-

50 mM Potassium phosphate buffer (pH 7.4)

-

Recombinant CYP450/CPR microsomes

-

Substrate (e.g., β-amyrin or a downstream intermediate)

-

1 mM NADPH (to initiate the reaction)

-

-

Reaction Conditions: Incubate at 30°C for 1-2 hours.

-

Reaction Termination and Product Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate the organic layer.

-

Product Analysis: Analyze the extracted products by UPLC-MS or GC-MS to identify and quantify the enzymatic products.

In Vitro Enzyme Assay for UDP-Glycosyltransferases

Objective: To assess the glycosylation activity of candidate UGTs.

Protocol:

-

Enzyme Source: Purified recombinant UGT expressed in E. coli.

-

Reaction Mixture (50 µL):

-

50 mM Tris-HCl buffer (pH 7.5)

-

Acceptor substrate (e.g., platycogenic acid A)

-

UDP-sugar donor (e.g., UDP-glucose)

-

Purified UGT enzyme

-

-

Reaction Conditions: Incubate at 37°C for 1-2 hours.

-

Product Analysis: Analyze the reaction mixture directly by UPLC-MS to detect the formation of the glycosylated product. Alternatively, a coupled-enzyme assay that measures the release of UDP can be used for high-throughput screening.

Conclusion and Future Perspectives

The biosynthetic pathway of Platycoside M1 in Platycodon grandiflorus is a complex and highly regulated process. While significant progress has been made in identifying the upstream and tailoring enzymes, the definitive enzymatic step for the formation of the characteristic A-ring lactone remains a key area for future investigation. Elucidating this final step will provide a complete picture of Platycoside M1 biosynthesis and open up new avenues for its biotechnological production through metabolic engineering. Further research into the intricate regulatory networks controlling this pathway will also be crucial for developing strategies to enhance the accumulation of this valuable medicinal compound.

Diagram of an Experimental Workflow for Gene Function Characterization

Caption: A typical experimental workflow for the functional characterization of candidate genes in the Platycoside M1 biosynthetic pathway.

References

- 1. Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Candidate Genes Involved in the Biosynthesis of Triterpenoid Saponins in Platycodon grandiflorum Identified by Transcriptome Analysis [frontiersin.org]

natural abundance and variability of Platycoside M1

An In-depth Technical Guide to the Natural Abundance and Variability of Platycoside M1

Introduction

Platycoside M1 is an A-ring lactone triterpenoid saponin isolated from the roots of Platycodon grandiflorum (Balloon Flower), a perennial flowering plant used extensively in traditional Asian medicine and cuisine.[1] Platycosides, the primary active constituents of P. grandiflorum, are known for a wide range of pharmacological activities.[1][2] Platycoside M1 is considered a minor saponin within the complex phytochemical profile of the plant.[3][4]

This technical guide provides a comprehensive overview of the . Due to the limited quantitative data available for this specific minor saponin, this document synthesizes information on the broader class of platycosides to infer trends in its distribution and influencing factors. It details the experimental protocols for extraction, isolation, and quantification, and provides visual diagrams of key biosynthetic and experimental workflows for researchers, scientists, and drug development professionals.

Natural Abundance and Variability

The concentration of platycosides in Platycodon grandiflorum is not uniform. It varies significantly between different parts of the plant and is influenced by external factors such as geography and season.

Distribution in Plant Parts

Research indicates that the total saponin content is highest in the roots, particularly in the peel, followed by the buds. The stems and leaves contain lower concentrations. While specific data for Platycoside M1 is not available, its distribution is expected to follow this general trend.

Table 1: Total Saponin Content in Different Parts of P. grandiflorum

| Plant Part | Total Saponin Content (mg/100 g Dry Weight) |

|---|---|

| Roots (with peel) | 1674.60 ± 25.45 |

| Buds | 1364.05 ± 73.40 |

| Roots (without peel) | 1058.83 ± 45.69 |

| Stems | 993.71 ± 57.27 |

| Blanched Roots (without peel) | 945.17 ± 11.08 |

| Leaves | 881.16 ± 5.15 |

(Data sourced from Lee, S.J. et al., 2021)

Geographical and Seasonal Variability

The composition and concentration of individual saponins are known to differ dramatically based on the cultivation region. Studies have shown that in some areas, platycoside E is the most abundant saponin, while in others, platycodin D is predominant.

Furthermore, saponin content is subject to significant seasonal fluctuation. The timing of harvest is a critical factor for optimizing the yield of specific platycosides. The accumulation of certain major saponins peaks in late spring or late summer, suggesting complex regulation of their biosynthesis throughout the growing season.

Table 2: Seasonal Variation of Major Platycosides in P. grandiflorum Roots

| Saponin | Peak Accumulation Month |

|---|---|

| Deapio-platycoside E | August |

| Platycoside E | August |

| Platycodin D3 | May |

| Platyconic Acid | May |

(Data sourced from Kim, Y.B. et al., 2016)

Experimental Protocols

The methodologies for extracting, isolating, and quantifying platycosides are well-established and are directly applicable to the study of Platycoside M1.

Protocol 1: General Extraction and Preliminary Purification

This protocol describes a standard method for obtaining a saponin-enriched fraction from dried plant material.

-

Sample Preparation: Finely powder the dried roots of P. grandiflorum.

-

Solvent Extraction:

-

Extract the powdered material (e.g., 1 g) with 70% methanol (10 mL) using sonication for approximately 30-60 minutes.

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant and repeat the extraction process on the pellet two more times to ensure complete extraction.

-

Combine the supernatants and evaporate the solvent under reduced pressure to yield a crude extract.

-

-

Preliminary Purification (Liquid-Liquid Partitioning):

-

Dissolve the crude extract in water.

-

Perform a liquid-liquid partition by mixing the aqueous solution with an equal volume of n-butanol.

-

Separate the layers. The saponins will preferentially partition into the n-butanol layer.

-

Collect the n-butanol fraction and evaporate the solvent to obtain a saponin-enriched extract.

-

Protocol 2: Isolation by Semi-Preparative HPLC

This protocol is suitable for isolating individual platycosides from the enriched extract for structural elucidation or biological assays.

-

System: A semi-preparative High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

-

Column: A reversed-phase C18 column (e.g., Zorbax Eclipse XDB C18, 250 mm × 9 mm; 10 µm).

-

Mobile Phase: A gradient of methanol and water.

-

Solvent A: Water

-

Solvent B: Methanol

-

-

Elution Program: Develop a gradient elution method to separate the target compounds. The exact gradient will depend on the specific saponin profile but will generally involve increasing the proportion of methanol over time.

-

Sample Loading: Dissolve a known quantity of the saponin-enriched extract (e.g., 100 mg) in the initial mobile phase composition for injection.

-

Fraction Collection: Collect the fractions corresponding to the peaks detected by the system.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC or UPLC-MS. Fractions with purity >95% can be pooled and dried.

Protocol 3: Identification and Quantification by UPLC-Q-TOF-MS

This is the state-of-the-art method for the sensitive and accurate analysis of platycosides.

-

System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

Column: A high-resolution reversed-phase column (e.g., ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase & Gradient:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: 0.1% Formic acid in acetonitrile.

-

Run a linear gradient, for example, starting at 5-10% B, increasing to ~95% B over 20-30 minutes, holding for a few minutes, and then returning to initial conditions for re-equilibration.

-

-

MS Parameters:

-

Ionization Mode: ESI, typically run in both positive and negative modes for comprehensive analysis.

-

Scan Range: Acquire data over a mass range of m/z 150–2000.

-

MS/MS Analysis: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation data for structural confirmation. The fragmentation patterns of platycosides typically show sequential loss of sugar moieties.

-

Diagrams of Key Pathways and Workflows

Biosynthesis of Platycoside Precursors

All platycosides are oleanane-type triterpenoid saponins derived from the cyclization of 2,3-oxidosqualene. This precursor is synthesized via the mevalonic acid (MVA) pathway. The resulting triterpene backbone is then modified by cytochrome P450s (CYP450s) and glycosylated by UDP-glycosyltransferases (UGTs) to produce the vast array of platycoside structures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrated Phytochemical Analysis Based on UPLC-Q-TOF-MS/MS, Network Pharmacology, and Experiment Verification to Explore the Potential Mechanism of Platycodon grandiflorum for Chronic Bronchitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Characteristics of Platycodon grandiflorum and its Mechanism in Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Platycoside M1: A Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with in-depth quantitative data and detailed experimental protocols specifically for Platycoside M1 is limited. This guide summarizes the known mechanisms of closely related platycosides, primarily Platycodin D and extracts of Platycodon grandiflorum, to provide a foundational understanding of the likely in vitro bioactivities of Platycoside M1. The experimental protocols provided are general methodologies that can be adapted for research on Platycoside M1.

Introduction

Platycosides are a class of triterpenoid saponins isolated from the roots of Platycodon grandiflorum, a plant widely used in traditional Asian medicine.[1][2] These compounds, including Platycoside M1, are recognized for a spectrum of pharmacological activities, such as anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of the in vitro mechanisms of action attributed to platycosides, with a focus on key signaling pathways and cellular processes.

Core Mechanisms of Action

The in vitro effects of platycosides are multifaceted, primarily revolving around the modulation of inflammation, induction of apoptosis and autophagy in cancer cells, and protection against oxidative stress. These effects are mediated through the regulation of several key signaling pathways.

Anti-Inflammatory Effects

Platycosides have demonstrated significant anti-inflammatory properties in various in vitro models, often involving the suppression of pro-inflammatory mediators in macrophages.

Signaling Pathways:

-

NF-κB Pathway: Platycosides inhibit the activation of the NF-κB signaling pathway.[4] This is a crucial mechanism as NF-κB is a key transcriptional regulator of pro-inflammatory cytokines and enzymes. Treatment with platycoside-containing extracts has been shown to prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of inflammatory mediators.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of the inflammatory response. Platycosides have been shown to inhibit the phosphorylation of these MAPK proteins in stimulated macrophages, contributing to their anti-inflammatory effects.

-

Nrf2/HO-1 Pathway: Platycosides can also exert anti-inflammatory and antioxidant effects by activating the Nrf2/HO-1 signaling pathway. Activation of Nrf2 leads to the increased expression of the antioxidant enzyme heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress and inflammation.

Caption: Platycoside M1 Anti-Inflammatory Signaling Pathways.

Anticancer Activity

Platycosides exhibit cytotoxic effects against various cancer cell lines through the induction of apoptosis and autophagy.

Signaling Pathways:

-

AMPK/mTOR/AKT Pathway: In cancer cells, platycosides can induce autophagy-mediated cell death by modulating the AMPK/mTOR/AKT signaling cascade. They have been observed to increase the phosphorylation of AMP-activated protein kinase (AMPK) while suppressing the AKT/mammalian target of rapamycin (mTOR) pathway.

-

MAPK Pathway: The MAPK pathway is also implicated in the anticancer effects of platycosides.

-

Apoptosis Induction: Platycosides can trigger apoptosis, a form of programmed cell death, in cancer cells.

Caption: Platycoside M1 Anticancer Signaling Pathways.

Neuroprotective Effects

Platycosides have shown potential in protecting neuronal cells from toxicity and oxidative stress, suggesting a role in neurodegenerative disease models.

Mechanisms:

-

Inhibition of Glutamate-induced Toxicity: Platycoside A has demonstrated significant neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells.

-

Antioxidant and Anti-inflammatory Actions: In microglial cells, platycoside-containing extracts have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines induced by beta-amyloid, a key pathogenic factor in Alzheimer's disease. These effects are mediated by the suppression of MAPK and NF-κB signaling pathways.

Quantitative Data

The following tables summarize the available quantitative data for various platycosides. It is important to note the specific compound and cell line when interpreting these results.

Table 1: Anti-inflammatory Activity of Platycoside-Containing Extracts

| Cell Line | Treatment | Concentration | Effect | Reference |

| BV2 microglia | P. grandiflorum water extract (PGW) | 50 µg/mL | 30.4% inhibition of NO production | |

| BV2 microglia | P. grandiflorum water extract (PGW) | 100 µg/mL | 36.7% inhibition of NO production | |

| BV2 microglia | P. grandiflorum water extract (PGW) | 200 µg/mL | 61.2% inhibition of NO production | |

| RAW264.7 | P. grandiflorum and S. plebeian extract (PGSP) | 250-1000 µg/mL | Dose-dependent increase in NO production |

Table 2: Cytotoxicity of Platycosides in Cancer Cells

| Cell Line | Compound | IC50 Value | Reference |

| A549 | Platycodon A | 4.9 - 9.4 µM | |

| A549 | Platycodon B | 4.9 - 9.4 µM |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the in vitro mechanism of action of platycosides.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cell proliferation.

Protocol:

-

Cell Seeding: Seed cells (e.g., RAW264.7 macrophages, A549 lung cancer cells) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Platycoside M1 for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as signaling pathway components.

Protocol:

-

Cell Lysis: After treatment with Platycoside M1, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Activities of Platycoside M1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside M1, a triterpenoid saponin isolated from the roots of Platycodon grandiflorum, has emerged as a compound of significant interest in pharmacological research. As a member of the platycoside family, it shares a structural backbone with other bioactive saponins known for their diverse therapeutic effects. This technical guide provides an in-depth overview of the pharmacological activities of Platycoside M1, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective properties. Due to the limited availability of quantitative data and detailed protocols specifically for Platycoside M1, this guide incorporates data from closely related and well-studied platycosides, primarily Platycodin D, to provide a comprehensive understanding of its potential mechanisms of action. This information is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Anti-inflammatory Activity

Platycosides have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. The primary mechanism underlying this activity involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data

| Compound/Extract | Cell Line | Stimulant | Target | Effect | Reference |

| P. grandiflorum Water Extract | BV2 microglia | Aβ₂₅₋₃₅ (10 μM) | NO Production | 30.4% inhibition at 50 μg/mL, 36.7% at 100 μg/mL, 61.2% at 200 μg/mL | [1] |

| P. grandiflorum Water Extract | BV2 microglia | Aβ₂₅₋₃₅ (10 μM) | IL-1β Production | ~20% inhibition at 50 μg/mL, ~28% at 100 μg/mL, ~44% at 200 μg/mL | [1] |

| P. grandiflorum Water Extract | BV2 microglia | Aβ₂₅₋₃₅ (10 μM) | IL-6 Production | ~22% inhibition at 50 μg/mL, ~35% at 100 μg/mL, ~58% at 200 μg/mL | [1] |

| Fermented P. grandiflorum Extract | RAW 264.7 | LPS (1 μg/mL) | NO Production | Significant increase at 500 μg/mL | [2] |

Signaling Pathways

Platycosides exert their anti-inflammatory effects by modulating several key signaling pathways, including the NF-κB and MAPK pathways.

-

NF-κB Pathway: Platycosides have been shown to inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the translocation of the active p65 subunit of NF-κB to the nucleus is blocked, leading to a downregulation of inflammatory mediators.[3]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also a key target of platycosides. By inhibiting the phosphorylation of these kinases, platycosides can suppress the downstream signaling that leads to the production of inflammatory cytokines.

Caption: Platycoside M1 Anti-inflammatory Signaling Pathway

Anti-cancer Activity

Platycosides have demonstrated cytotoxic effects against a variety of cancer cell lines. Their anti-cancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Quantitative Data

While specific IC50 values for Platycoside M1 are limited, data for other platycosides and platycoside-rich fractions provide a strong indication of their anti-cancer potential.

| Compound/Fraction | Cell Line | IC50 (µM) | Exposure Time | Reference |

| Platycodon A | A549 | 4.9 - 9.4 | Not Specified | |

| Platycodon B | A549 | 4.9 - 9.4 | Not Specified | |

| Platycodin D | A549 | Not Specified | 24, 48, 72h |

Signaling Pathways

The anti-cancer activity of platycosides is mediated through the modulation of signaling pathways that control cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer. Platycosides have been shown to inhibit the phosphorylation of key components of this pathway, including Akt and mTOR, thereby promoting apoptosis and inhibiting cell proliferation.

-

MAPK Pathway: As mentioned in the context of inflammation, the MAPK pathway also plays a role in cell proliferation and survival. By modulating the activity of ERK, JNK, and p38, platycosides can induce cell cycle arrest and apoptosis in cancer cells.

Caption: Platycoside M1 Anti-cancer Signaling Pathway

Neuroprotective Activity

Platycosides have demonstrated neuroprotective effects in models of neurodegenerative diseases. Their mechanisms of action include reducing oxidative stress, inhibiting neuroinflammation, and preventing neuronal apoptosis.

Quantitative Data

Quantitative data for the neuroprotective effects of Platycoside M1 are not extensively documented. However, studies on related compounds provide evidence of their potential efficacy.

| Compound/Extract | Cell Line | Toxin | Effect | Reference |

| P. grandiflorum Water Extract | BV2 microglia | Aβ₂₅₋₃₅ (10 μM) | Reduced apoptosis |

Signaling Pathways

The neuroprotective effects of platycosides are attributed to their ability to modulate signaling pathways involved in neuronal survival and inflammation.

-

Nrf2 Pathway: Platycosides can activate the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant enzymes.

-

Anti-apoptotic Signaling: Platycosides have been shown to regulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis. By increasing the ratio of anti-apoptotic to pro-apoptotic proteins, they can protect neurons from cell death.

Caption: Platycoside M1 Neuroprotective Signaling Pathway

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of the pharmacological activities of platycosides.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells (e.g., A549, RAW 264.7, SH-SY5Y) in a 96-well plate at a density of 1 × 10⁴ to 1 × 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Platycoside M1 (or other platycosides) and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.

Cytokine Production Assay (ELISA)

ELISA (Enzyme-Linked Immunosorbent Assay) is used to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

-

Cell Culture and Stimulation: Plate cells (e.g., RAW 264.7) and pre-treat with Platycoside M1 for 1-2 hours before stimulating with an inflammatory agent like LPS (1 µg/mL) for 18-24 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating the plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

-

Data Analysis: Measure the absorbance at 450 nm and calculate the cytokine concentrations based on a standard curve.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., p-p65, p-Akt, p-ERK), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Caption: General Experimental Workflow for Pharmacological Assays

Conclusion

Platycoside M1 and its related platycosides exhibit a wide range of pharmacological activities with significant therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration makes them promising candidates for further drug development. While more research is needed to fully elucidate the specific mechanisms and quantitative effects of Platycoside M1, the information presented in this guide provides a solid foundation for future investigations. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of experiments aimed at unlocking the full therapeutic potential of this intriguing natural compound.

References

- 1. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunomodulatory effects of fermented Platycodon grandiflorum extract through NF-κB signaling in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Platycoside M1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Platycoside M1, a triterpenoid saponin isolated from the roots of Platycodon grandiflorum. While direct quantitative cytotoxic data for Platycoside M1 is limited in publicly available literature, this document synthesizes the existing data on closely related platycosides and platycoside-rich fractions to provide a comprehensive resource. The guide covers cytotoxic activity, relevant experimental protocols, and the key signaling pathways involved in the observed cellular responses.

Quantitative Cytotoxicity Data

Table 1: Cytotoxicity of Platycoside-Rich Butanol Fraction (PGB) from Platycodon grandiflorum

| Cell Line | Assay | IC50 Value (µg/mL) | Reference |

| A549 (Human Lung Carcinoma) | MTT | Not specified | [1][2] |

Note: While a specific IC50 value was not provided in the abstract, the study reported significant dose-dependent inhibition of cell viability.[1][2]

Table 2: Cytotoxicity of Platycodon A and Platycodon B in A549 Human Lung Carcinoma Cells

| Compound | Assay | IC50 Value (µM) | Reference |

| Platycodon A | MTT | 4.9 - 9.4 | [1] |

| Platycodon B | MTT | 4.9 - 9.4 |

Table 3: Cytotoxicity of Platycodin D (PD) in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| A549 | Non-Small Cell Lung Cancer | MTT | Dose- and time-dependent inhibition | |

| MCF-7 | Breast Cancer | Not specified | Marked growth inhibition | |

| HepG2 | Hepatocellular Carcinoma | MTT | Concentration- and time-dependent inhibition |

Note: The studies on Platycodin D consistently report significant inhibition of cell proliferation and induction of apoptosis, though specific IC50 values are not always provided in the abstracts.

Experimental Protocols

The following are detailed methodologies for two common cytotoxicity assays used in the screening of natural compounds like platycosides.

2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Platycoside M1) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2.2. Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the wells five times with slow-running tap water to remove the TCA and air-dry the plates.

-

SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the wells five times with 1% acetic acid to remove unbound SRB and air-dry the plates.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The cytotoxic effects of platycosides are often mediated through the induction of apoptosis and autophagy. The following diagrams illustrate the key signaling pathways and a general workflow for cytotoxicity screening.

3.1. Experimental Workflow for Cytotoxicity Screening

Workflow for in vitro cytotoxicity screening.

3.2. Platycoside-Induced Apoptosis Signaling Pathway

References

Platycoside M1: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platycoside M1, an A-ring lactone triterpenoid saponin isolated from the roots of Platycodon grandiflorum, represents a promising yet understudied natural product with potential therapeutic applications.[1] While the broader class of platycosides, particularly Platycodin D, has been the subject of extensive research, Platycoside M1 remains a frontier for discovery. This technical guide synthesizes the available literature on Platycoside M1, providing a historical context, its chemical properties, and a detailed exploration of the pharmacological activities and mechanisms of action extrapolated from closely related compounds. This document aims to serve as a foundational resource to stimulate and guide future research and development efforts centered on Platycoside M1.

Introduction and History

Chemical Properties and Structure

Platycoside M1 is classified as an A-ring lactone triterpenoid saponin.[1] Its chemical structure is characterized by a pentacyclic triterpenoid aglycone core with a lactone ring in the A-ring and sugar moieties attached at various positions.

Table 1: Chemical and Physical Properties of Platycoside M1

| Property | Value | Reference |

| Molecular Formula | C52H84O24 | [2] |

| Molecular Weight | 1091.5280 [M-H]− | [2] |

| CAS Number | 917482-67-8 | |

| Class | Triterpenoid Saponin | |

| Sub-Class | A-ring lactone | |

| Source | Roots of Platycodon grandiflorum |

Experimental Protocols

Due to the limited specific research on Platycoside M1, the following protocols are based on established methods for the isolation and analysis of platycosides from Platycodon grandiflorum. These methodologies can be adapted for the specific study of Platycoside M1.

Extraction and Isolation of Platycosides

A common method for the extraction and isolation of platycosides involves a multi-step process:

-

Extraction: Dried and powdered roots of Platycodon grandiflorum are typically extracted with an aqueous ethanol solution (e.g., 75% ethanol) under reflux. The resulting extract is then concentrated under vacuum.

-

Partitioning: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Platycosides are typically enriched in the n-butanol fraction.

-

Chromatography: The n-butanol fraction is subjected to various chromatographic techniques for the separation of individual platycosides. These techniques may include:

-

Column Chromatography: Using silica gel or reversed-phase C18 material as the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are used for the final purification of individual platycosides. A C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully employed for the preparative separation of various platycosides.

-

Caption: General workflow for the extraction and isolation of Platycoside M1.

Pharmacological Activities and Mechanisms of Action (Extrapolated)

Direct pharmacological studies on Platycoside M1 are scarce. However, based on the extensive research on other platycosides, particularly Platycodin D, we can extrapolate the potential therapeutic activities and mechanisms of action for Platycoside M1. It is crucial to note that these are hypothesized activities and require experimental validation for Platycoside M1 specifically.

Anti-Inflammatory Activity

Platycosides are well-documented for their anti-inflammatory properties. The proposed mechanism involves the modulation of key inflammatory signaling pathways.

-

Inhibition of Pro-inflammatory Mediators: Platycosides have been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Modulation of Signaling Pathways: The anti-inflammatory effects are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. MAPKs, including p38, ERK, and JNK, are also critical in the inflammatory response.

Caption: Hypothesized anti-inflammatory mechanism of Platycoside M1.

Anti-Cancer Activity

Numerous studies have highlighted the anti-cancer potential of platycosides. The proposed mechanisms are multi-faceted and include:

-

Induction of Apoptosis: Platycosides can induce programmed cell death (apoptosis) in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, modulation of Bcl-2 family proteins, and release of cytochrome c from mitochondria.

-

Cell Cycle Arrest: They can cause cell cycle arrest at different phases (e.g., G0/G1 or G2/M), thereby inhibiting cancer cell proliferation.

-

Anti-Angiogenesis: Platycosides may inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

-

Inhibition of Metastasis: They have been shown to suppress the invasion and migration of cancer cells.

References

Identifying Novel Biological Targets of Platycoside M1: A Technical Guide

Executive Summary

Platycoside M1, a triterpenoid saponin derived from the root of Platycodon grandiflorum, represents a promising natural compound with a wide range of pharmacological activities. As a member of the platycoside family, it is associated with anti-inflammatory, anti-cancer, and antioxidant effects. However, the specific molecular targets of Platycoside M1 remain largely uncharacterized, hindering its full potential in drug development. This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate novel biological targets of Platycoside M1. We synthesize the current knowledge on related compounds, propose a workflow for target identification, present detailed experimental protocols for target validation, and compile relevant quantitative data to guide future research. This document aims to serve as a foundational resource to accelerate the exploration of Platycoside M1 as a potential therapeutic agent.

Introduction to Platycoside M1

Platycoside M1 is a naturally occurring triterpenoid saponin found in the roots of Platycodon grandiflorum, a plant with a long history of use in traditional Asian medicine. The platycosides are considered the primary bioactive constituents of this plant, exhibiting a diverse array of pharmacological effects. While the broader class of platycosides has been studied for its anti-tumor, anti-inflammatory, and immunomodulatory properties, research specifically focused on Platycoside M1 is still in its nascent stages. Elucidating the direct molecular targets and mechanisms of action of Platycoside M1 is a critical step towards its development as a novel therapeutic.

Known and Predicted Biological Targets of Platycosides

While direct molecular targets of Platycoside M1 are not yet well-defined in the scientific literature, studies on closely related platycosides, particularly Platycodin D, and extracts of Platycodon grandiflorum have implicated several key signaling pathways in their mechanism of action. These pathways represent a logical starting point for investigating the biological targets of Platycoside M1. Furthermore, computational approaches such as network pharmacology can be employed to predict potential novel targets.

Key Signaling Pathways Associated with Platycosides

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway:

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Studies on platycoside-rich fractions of P. grandiflorum have demonstrated an inhibition of cell proliferation through the regulation of the MAPK pathway.

PI3K/Akt/mTOR Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another central regulator of cell growth, proliferation, and survival. Its aberrant activation is frequently observed in cancer. Platycoside-containing extracts have been shown to induce autophagic cell death in cancer cells by suppressing the PI3K/Akt/mTOR signaling cascade.

Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway:

The JAK/STAT pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a critical role in the immune system and inflammation. Platycosides have been shown to modulate immune responses, and the JAK/STAT pathway is a likely target for these effects, particularly in the context of macrophage polarization.

Predicted Novel Targets through Network Pharmacology

Network pharmacology is a powerful in silico approach that can predict the potential targets of a compound based on its chemical structure and known drug-target interactions. While a dedicated network pharmacology study for Platycoside M1 is not yet available, studies on Platycodon grandiflorum extracts and other platycosides have identified potential targets. A proposed workflow for identifying novel targets of Platycoside M1 is presented below.

Quantitative Data

Currently, there is a paucity of published quantitative data specifically for Platycoside M1. However, extensive research has been conducted on Platycodin D, a closely related and major bioactive platycoside from P. grandiflorum. The following tables summarize the reported IC50 values for Platycodin D, which can serve as a valuable reference for designing experiments and estimating the potential potency of Platycoside M1.

Table 1: Anticancer Activity of Platycodin D (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| BEL-7402 | Human Hepatoma | 37.70 ± 3.99 | 24 | [1] |

| PC-12 | Pheochromocytoma | 13.5 ± 1.2 | 48 | [1] |

| SGC-7901 | Human Gastric Cancer | 18.6 ± 3.9 | Not Specified | [2] |

| A549 | Human Lung Carcinoma | ~20 | 24 | [3] |

| MCF7 | Human Breast Adenocarcinoma | ~25 | 24 | [3] |

| RKO | Human Colorectal Carcinoma | ~15 | 24 |

Table 2: Anti-inflammatory Activity of Platycodin D and Related Compounds

| Compound/Extract | Assay | Cell Line | IC50 | Reference |

| Platycodin D | Nitric Oxide Production | RAW 264.7 | ~10 µM | |

| Platycodin D3 | Nitric Oxide Production | RAW 264.7 | ~25 µM | |

| P. grandiflorum Phenolic Compounds | IL-12 p40 Production | RAW 264.7 | 5.0 - 60.6 µM | |

| P. grandiflorum Phenolic Compounds | IL-6 Production | RAW 264.7 | 6.5 - 62.7 µM | |

| P. grandiflorum Phenolic Compounds | TNF-α Production | RAW 264.7 | 6.5 - 20.2 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the potential biological targets of Platycoside M1 and elucidate its mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Platycoside M1 on cancer cell lines.

Materials:

-

Platycoside M1

-

Target cancer cell lines (e.g., A549, MCF7)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of Platycoside M1 in complete medium.

-

Remove the medium from the wells and add 100 µL of the Platycoside M1 dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Platycoside M1).

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for assessing the effect of Platycoside M1 on the phosphorylation status of key proteins in the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways.

Materials:

-

Platycoside M1

-

Target cell lines

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat with Platycoside M1 for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cytokine Quantification (ELISA)

This protocol is for measuring the effect of Platycoside M1 on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in macrophages.

Materials:

-

Platycoside M1

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Lipopolysaccharide (LPS)

-

ELISA kits for the cytokines of interest

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Seed macrophages in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of Platycoside M1 for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm.

-

Calculate the concentration of each cytokine based on a standard curve.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways potentially modulated by Platycoside M1.

Conclusion and Future Directions